molecular formula C12H16ClNO4 B1289978 Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate CAS No. 380844-26-8

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

Cat. No.: B1289978
CAS No.: 380844-26-8
M. Wt: 273.71 g/mol
InChI Key: MMBSMYNVNCVFFZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is an organic compound with the molecular formula C12H16ClNO4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a chloropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzoic acid.

    Chloropropylation: The hydroxyl group is reacted with 1-bromo-3-chloropropane in the presence of a base to form the chloropropoxy derivative.

    Nitration: The resulting compound is then nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acetic acid.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:

  • Using continuous flow reactors for better control of reaction parameters.
  • Employing high-purity reagents and solvents.
  • Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include nitroso or nitro compounds.

    Reduction: Products include primary amines or alcohols.

    Ester Hydrolysis: Products include the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(3-chloropropoxy)benzoate: Lacks the methoxy group, which can affect its reactivity and biological activity.

    Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

    Methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoate: Contains a piperidine ring, which can significantly alter its pharmacological profile.

Uniqueness

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both an amino group and a chloropropoxy group allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSMYNVNCVFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629921
Record name Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380844-26-8
Record name Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Med. Chem., 44, 3965 (2001) describes a process for preparing a 4-alkoxy-5-halogenoalkoxyanthranilic acid compound from a 4-alkoxy-5-halogenoalkoxy-2-nitrobenzoic acid compound. For example, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate is reacted with a very excessive amount of iron and ammonium chloride in a mixture of water and methanol, to give methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (i.e., methyl 5-(3-chloropropoxy)-4-methoxyanthranilate) in 93% yield.
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4-alkoxy-5-halogenoalkoxyanthranilic acid
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4-alkoxy-5-halogenoalkoxy-2-nitrobenzoic acid
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Synthesis routes and methods II

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer, a reflux condenser and a gas inlet were placed 2.02 g (6.58 mmol) of methyl 4-methoxy-5-(3-chloropropoxy)-2-nitrobenzoate (purity: 99%) obtained in Reference Example III-12, and 40 mL of methanol. The resulting mixture was heated to 40° C. under stirring. To the mixture was added 0.2 g of 5 wt. % palladium/carbon (containing 49% water) at the same temperature. The resulting mixture was heated to the same temperature for 2 hours, while hydrogen was introduced into the mixture under atmospheric pressure at a rate of 50 mL/min. After the reaction was complete, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure, to precipitate a crystalline product. The crystalline product was dried under reduced pressure, to give 1.80 g (isolated yield: 98.1%, purity: 98% in terms of area percentage determined by high performance liquid chromatography) of methyl 4-methoxy-5-(3-chloropropoxy)anthranilate as a white crystalline product.
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2.02 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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